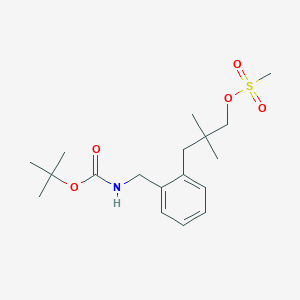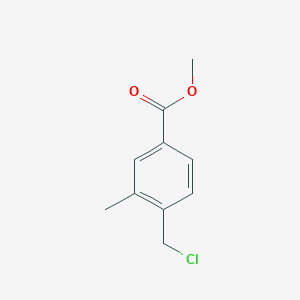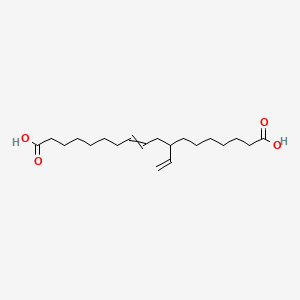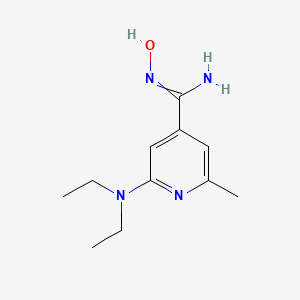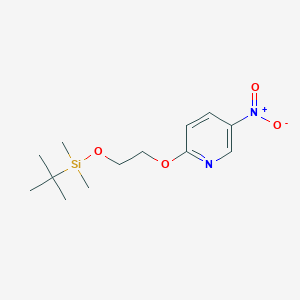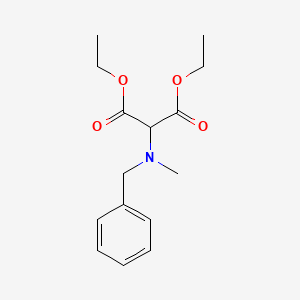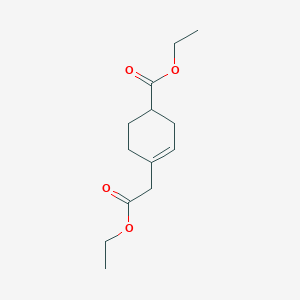
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ethoxy group, and a carboxylate ester
准备方法
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
化学反应分析
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction, depending on the biological context.
相似化合物的比较
Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-methylfuran-3-carboxylate: This compound includes a furan ring and a sulfanyl group, offering different chemical properties and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a piperazine ring, which provides distinct biological activities and applications.
This compound stands out due to its unique combination of a cyclohexene ring and an ethoxy-oxoethyl group, which imparts specific chemical and biological properties.
属性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC 名称 |
ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5,11H,3-4,6-9H2,1-2H3 |
InChI 键 |
MKWUMZAFGNGUAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CCC(CC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


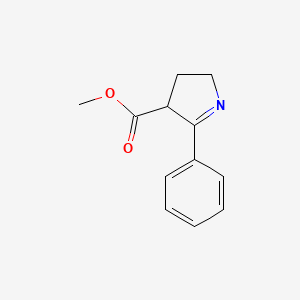

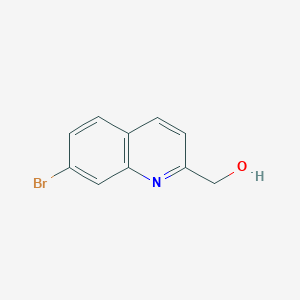
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
